Physicochemical Properties of 6-butyl-1,3-benzothiazole-2-thione: A Technical Guide
Physicochemical Properties of 6-butyl-1,3-benzothiazole-2-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-butyl-1,3-benzothiazole-2-thione is a heterocyclic organic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The substituent at the 6-position of the benzothiazole ring is known to influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available information on the physicochemical properties of 6-butyl-1,3-benzothiazole-2-thione, including experimental protocols for its synthesis and characterization, and insights into its potential mechanisms of action.
Physicochemical Data
Table 1: Predicted Physicochemical Properties of 6-butyl-1,3-benzothiazole-2-thione
| Property | Predicted Value/Range | Comments |
| Molecular Formula | C₁₁H₁₃NS₂ | - |
| Molecular Weight | 223.36 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 150 - 180 | Estimated based on related 6-alkyl-benzothiazole derivatives. The melting point is expected to be a crystalline solid at room temperature. |
| Boiling Point (°C) | > 300 | High boiling point is expected due to the molecular weight and polar nature of the thione group. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in alcohols; insoluble in water. | The butyl group increases lipophilicity, but the thione and thiazole moieties contribute to polarity. |
| pKa | 6.5 - 7.5 | The N-H proton of the thione tautomer is weakly acidic. |
| LogP | 3.5 - 4.5 | The octanol-water partition coefficient is predicted to be in this range, indicating good lipophilicity. |
Experimental Protocols
The following section details a general experimental protocol for the synthesis of 6-butyl-1,3-benzothiazole-2-thione, based on established methods for the synthesis of related 6-substituted benzothiazole-2-thiones.
Synthesis of 6-butyl-2-aminobenzothiazole (Precursor)
The synthesis of the target compound typically starts from the corresponding 2-aminobenzothiazole precursor.
Materials:
-
4-butylaniline
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
Thiocyanation of 4-butylaniline: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-butylaniline in glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of potassium thiocyanate in glacial acetic acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, add a solution of bromine in glacial acetic acid dropwise, again keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold water. A precipitate of 2-amino-6-butylbenzothiazole will form.
-
Filter the precipitate, wash with water until neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-butylbenzothiazole.
-
Characterize the product using techniques such as melting point determination, FT-IR, and ¹H-NMR spectroscopy.
Synthesis of 6-butyl-1,3-benzothiazole-2-thione
Materials:
-
6-butyl-2-aminobenzothiazole
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of the dithiocarbamate salt: Dissolve 6-butyl-2-aminobenzothiazole in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol to the flask and stir.
-
Slowly add carbon disulfide to the reaction mixture at room temperature. The mixture will likely change color and a precipitate may form.
-
Reflux the reaction mixture for 4-6 hours.
-
Cyclization and Thione Formation: After refluxing, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid until the pH is acidic. This will cause the precipitation of the crude 6-butyl-1,3-benzothiazole-2-thione.
-
Filter the precipitate, wash thoroughly with water to remove any remaining salts, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure product.
-
Characterize the final product by determining its melting point, and by using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.
Mandatory Visualizations
Caption: Synthetic workflow for 6-butyl-1,3-benzothiazole-2-thione.
Caption: Potential NF-κB signaling pathway inhibition by benzothiazole derivatives.
Potential Mechanism of Action and Biological Relevance
While the specific biological activities of 6-butyl-1,3-benzothiazole-2-thione have not been extensively reported, the benzothiazole scaffold is a well-established pharmacophore with a broad spectrum of activities.
Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer properties. One of the proposed mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. Benzothiazole derivatives may inhibit the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes like COX-2 and iNOS.[3]
Antimicrobial Activity: Benzothiazole-2-thione derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds may act by inhibiting essential bacterial enzymes. For example, some benzothiazole derivatives have been shown to inhibit the dihydropteroate synthase (DHPS) enzyme in bacteria.[1][4] DHPS is a key enzyme in the folate biosynthesis pathway, which is essential for bacterial survival. Inhibition of this enzyme leads to the depletion of folic acid and subsequent bacterial death.
Conclusion
6-butyl-1,3-benzothiazole-2-thione represents a molecule of interest for further investigation in drug discovery, given the established biological importance of the benzothiazole scaffold. While specific experimental data for this compound is currently lacking, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the properties and activities of related compounds. The provided experimental protocols can serve as a starting point for its synthesis, and the outlined potential mechanisms of action offer a rationale for screening its biological activity, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this specific derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
